molecular formula C15H23NO2 B5629797 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidin-4-ol

1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidin-4-ol

Cat. No.: B5629797
M. Wt: 249.35 g/mol
InChI Key: DFXYSOZRMSYRRI-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of a methoxy group and two methyl groups attached to a phenyl ring, which is further connected to a piperidine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2,3-dimethylbenzyl chloride and piperidin-4-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The benzyl chloride undergoes nucleophilic substitution with piperidin-4-ol, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction kinetics.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reactions: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the piperidine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy and methyl groups on the phenyl ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure without the methoxy and methyl groups.

    4-Methoxyphenylpiperidine: Lacks the dimethyl groups on the phenyl ring.

    2,3-Dimethylphenylpiperidine: Lacks the methoxy group on the phenyl ring.

Uniqueness

1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and methyl groups on the phenyl ring, along with the hydroxyl group on the piperidine ring, distinguishes it from other piperidine derivatives and contributes to its diverse applications in scientific research and industry.

Properties

IUPAC Name

1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11-12(2)15(18-3)5-4-13(11)10-16-8-6-14(17)7-9-16/h4-5,14,17H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXYSOZRMSYRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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